1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s IUPAC name, common name (if any), and its classification (e.g., organic, inorganic, etc.).
Synthesis Analysis
This involves understanding the methods used to synthesize the compound, including the starting materials, reaction conditions, and the overall yield.Molecular Structure Analysis
This involves understanding the compound’s molecular structure, including its atomic composition, bond lengths and angles, and any functional groups present.Chemical Reactions Analysis
This involves understanding the chemical reactions that the compound can undergo, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This involves understanding the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Degradation Mechanisms in Lignin Substructure Model Compounds
Research conducted by Kawai, Umezawa, and Higuchi (1988) on phenolic beta-1 lignin substructure model compounds revealed that certain compounds undergo degradation through specific reactions such as C alpha-C beta cleavage and alkyl-aryl cleavage. This study provides insights into the degradation mechanisms that could be relevant for the chemical compound (Kawai, Umezawa, & Higuchi, 1988).
Synthesis of Benzoxazine Derivatives
Kobayashi, Okamura, and Konishi (2009) demonstrated the synthesis of 4-Alkylidene-4H-3,1-benzoxazine derivatives via acid-catalyzed cyclization. This synthesis method might be applicable or adaptable for the compound , suggesting potential pathways for creating new derivatives with varying properties (Kobayashi, Okamura, & Konishi, 2009).
Anti-Inflammatory Activity of Triazole-Thiol Derivatives
Research by Labanauskas et al. (2004) on the synthesis of triazole-thiol derivatives showed anti-inflammatory activity. These compounds were synthesized using methoxyphenyl compounds, which are structurally related to the compound . This suggests potential anti-inflammatory applications for similar compounds (Labanauskas et al., 2004).
Electrochemical Synthesis of Benzoxazine Derivatives
Largeron and Fleury (1998) explored an electrochemical synthesis method to create novel benzoxazine derivatives with anti-stress oxidative properties. This method, starting from a methoxyphenyl methanone, could potentially be adapted for the synthesis of derivatives from the compound (Largeron & Fleury, 1998).
Synthesis of Benzothiazepines
Pant et al. (1998) synthesized benzothiazepines, a class of compounds that might share some structural similarities with the compound . This research could provide a framework for exploring the synthesis of related compounds with potentially useful properties (Pant, Singhal, Upreti, & Pant, 1998).
Safety And Hazards
This involves understanding the safety precautions that need to be taken when handling the compound, as well as any potential hazards it may pose.
Future Directions
This involves understanding the potential applications of the compound and areas for future research.
properties
IUPAC Name |
1-[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-2-(2-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-24-17-5-3-2-4-15(17)13-21(23)22-9-8-20(27-11-10-22)16-6-7-18-19(12-16)26-14-25-18/h2-7,12,20H,8-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLYIGSVFZMAAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC(SCC2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.